Home > Products > Screening Compounds P111798 > 1-(4-Methoxybenzyl)-5,6,7,8-tetrahydroisoquinoline
1-(4-Methoxybenzyl)-5,6,7,8-tetrahydroisoquinoline -

1-(4-Methoxybenzyl)-5,6,7,8-tetrahydroisoquinoline

Catalog Number: EVT-8334074
CAS Number:
Molecular Formula: C17H19NO
Molecular Weight: 253.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(4-Methoxybenzyl)-5,6,7,8-tetrahydroisoquinoline is an organic compound that belongs to the class of tetrahydroisoquinolines, characterized by a methoxybenzyl group attached to the nitrogen atom of the tetrahydroisoquinoline core. This compound is notable for its diverse biological activities and potential therapeutic applications, particularly in the field of neuroscience due to its interaction with neurotransmitter systems. Tetrahydroisoquinolines are often studied for their roles as modulators in various biochemical pathways, making them significant in medicinal chemistry and drug development .

Synthesis Analysis

Methods and Technical Details
The synthesis of 1-(4-Methoxybenzyl)-5,6,7,8-tetrahydroisoquinoline typically involves several key steps:

  1. Lithiation: The process begins with the lithiation of 4-methoxybenzyl chloride using butyllithium in a solvent such as tetrahydrofuran at low temperatures (around -78°C). This step generates a lithiated intermediate.
  2. Reaction with Tetrahydroisoquinoline Precursor: The lithiated intermediate is then reacted with a suitable precursor of tetrahydroisoquinoline to yield the desired compound.
  3. Purification: Post-synthesis, the compound is purified using techniques such as chromatography to ensure high purity levels .

Industrial Production Methods
For industrial-scale production, similar synthetic routes are employed but optimized for efficiency and yield. Techniques such as continuous flow reactors and advanced purification methods are utilized to enhance production scalability.

Molecular Structure Analysis

1-(4-Methoxybenzyl)-5,6,7,8-tetrahydroisoquinoline has a complex molecular structure. The compound can be represented by its molecular formula C17H21NC_{17}H_{21}N and has a molecular weight of approximately 255.36 g/mol. The structural representation includes a tetrahydroisoquinoline core with a methoxybenzyl substituent at one nitrogen atom.

Structural Data

  • Molecular Formula: C17H21NC_{17}H_{21}N
  • Molecular Weight: 255.36 g/mol
  • Structural Features: The methoxy group (-OCH₃) enhances solubility and biological activity.
Chemical Reactions Analysis

1-(4-Methoxybenzyl)-5,6,7,8-tetrahydroisoquinoline can undergo various chemical reactions:

Types of Reactions

  • Oxidation: Can be oxidized to form quinoline derivatives using reagents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the compound into fully saturated tetrahydroisoquinoline analogs using hydrogen gas in the presence of a palladium catalyst.
  • Substitution Reactions: Nucleophilic substitutions can occur with amines or thiols under basic conditions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic medium.
  • Reduction: Hydrogen gas with palladium catalyst.
  • Substitution: Various nucleophiles in basic conditions.

Major Products

  • Oxidation leads to quinoline derivatives.
  • Reduction yields fully saturated analogs.
  • Substitution produces various substituted tetrahydroisoquinoline derivatives .
Mechanism of Action

The mechanism of action for 1-(4-Methoxybenzyl)-5,6,7,8-tetrahydroisoquinoline primarily involves its interaction with dopamine receptors. Acting as an agonist, this compound binds to these receptors and modulates their activity. This interaction influences several signaling pathways and biochemical processes within the nervous system, which may contribute to its therapeutic effects in conditions related to neurotransmitter dysregulation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents due to the presence of the methoxy group.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to oxidation.
  • Reactivity: Exhibits reactivity typical of tetrahydroisoquinolines; can undergo oxidation and reduction reactions.

Relevant Data

The compound's stability and reactivity make it suitable for various synthetic applications in organic chemistry and medicinal chemistry .

Applications

1-(4-Methoxybenzyl)-5,6,7,8-tetrahydroisoquinoline has several scientific uses:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  • Biology: Investigated for its potential role as a neurotransmitter modulator affecting biochemical pathways related to dopamine signaling.
  • Medicine: Explored for therapeutic effects including potential applications as an agonist for dopamine receptors, which may have implications in treating neurological disorders.
  • Industry: Utilized in pharmaceutical development and fine chemical synthesis due to its structural properties and biological activity .

This comprehensive analysis highlights the significance of 1-(4-Methoxybenzyl)-5,6,7,8-tetrahydroisoquinoline in both research and practical applications within various scientific fields.

Synthetic Methodologies and Optimization Strategies

Lithiation-Based Pathways for Tetrahydroisoquinoline Core Assembly

Lithiation-mediated synthesis represents a cornerstone methodology for constructing the 1-(4-methoxybenzyl)-5,6,7,8-tetrahydroisoquinoline scaffold, providing precise control over molecular architecture through directed metalation strategies. The foundational approach involves the generation of a highly reactive organolithium intermediate from 4-methoxybenzyl chloride under cryogenic conditions. This process employs butyllithium (2.5 M in hexane) as the lithiating agent within an anhydrous tetrahydrofuran solvent system maintained at -78°C, a temperature crucial for suppressing side reactions and ensuring intermediate stability . The lithiated species subsequently undergoes nucleophilic addition to a tetrahydroisoquinoline precursor, typically an appropriately functionalized cyclic imine or carbonyl derivative. This coupling reaction proceeds through a carbon-carbon bond formation mechanism that establishes the critical linkage between the methoxybenzyl moiety and the nitrogen-containing heterocycle [3].

Table 1: Lithiation Reaction Parameters and Outcomes

ComponentSpecificationRoleCritical Parameters
Lithiating AgentButyllithium (2.5 M in hexane)Halogen-lithium exchangeConcentration, addition rate
Solvent SystemAnhydrous tetrahydrofuranReaction mediumWater content <50 ppm
Temperature-78°CKinetic controlMaintained via dry ice/acetone bath
ElectrophileTetrahydroisoquinoline precursorCoupling partnerElectrophilicity, steric factors
Reaction Time20 minutes (lithiation) + 2 hours (coupling)CompletionMonitored by TLC/GC-MS

Optimization studies have revealed that controlling stoichiometric ratios proves crucial for maximizing yield while minimizing byproduct formation. A slight excess (1.1-1.3 equivalents) of the lithiated species relative to the tetrahydroisoquinoline precursor typically delivers optimal results. The reaction exhibits significant sensitivity to atmospheric moisture and oxygen, necessitating strict Schlenk line techniques or glovebox operation. Post-reaction quenching employs mild aqueous ammonium chloride solution to preserve acid-sensitive functionalities while neutralizing reactive organolithium residues [3]. The lithiation approach offers exceptional regioselectivity due to the ortho-directing effect of the methoxy group in the benzyl system, enabling selective functionalization patterns difficult to achieve through classical electrophilic substitution.

Recent methodological refinements focus on substrate scope expansion through modified lithiation protocols. Investigations into alternative lithium amide bases such as lithium diisopropylamide demonstrate improved functional group tolerance for precursors bearing acidic protons. Additionally, transmetalation strategies using zinc or copper reagents generated in situ from the initial organolithium intermediate enable access to Negishi- and Kumada-type cross-coupling pathways, broadening the structural diversity of accessible analogs [3]. These advances maintain the core lithiation strategy while expanding its synthetic versatility for complex molecular architectures requiring the 1-(4-methoxybenzyl)-5,6,7,8-tetrahydroisoquinoline pharmacophore.

Catalytic Asymmetric Synthesis of Benzyl-Substituted Derivatives

The demand for enantiopure tetrahydroisoquinolines has driven significant innovation in catalytic asymmetric methodologies for constructing the chiral 1-(4-methoxybenzyl) derivative. Contemporary approaches leverage chiral primary amine catalysis to achieve stereocontrol during the formation of the tetrahydroisoquinoline core structure. The process involves a [3+2] 1,3-dipolar cycloaddition between C,N-cyclic azomethine imines and allyl alkyl ketones, mediated by cinchona alkaloid-derived catalysts such as diphenylethylenediamine derivatives [3] [5]. This transformation proceeds under mild conditions (typically 0-25°C) in chlorinated solvents such as dichloroethane, delivering the target architecture with exceptional stereofidelity when optimized [3].

Table 2: Catalytic Performance in Asymmetric Synthesis

Catalyst SystemAcid AdditiveSolventee (%)drYield (%)
Catalyst C1Benzoic acidChloroform623:285
Catalyst C2Benzoic acidDichloroethane8025:191
Catalyst C2o-Fluorobenzoic acidDichloroethane8410:192
Catalyst C2p-Methoxybenzoic acidDichloroethane826:175
Catalyst C3Benzoic acidChloroform76>25:191

Critical to achieving high enantioselectivity is the concerted activation of both reaction partners through hydrogen-bonding networks. The chiral primary amine catalyst forms an enamine intermediate with the allyl alkyl ketone while simultaneously activating the azomethine imine dipole through protonation or hydrogen bonding when paired with an appropriate Brønsted acid co-catalyst [5]. Systematic screening of acid additives revealed that ortho-fluorobenzoic acid (20 mol%) significantly enhances enantiocontrol (84% ee) compared to unsubstituted benzoic acid (80% ee), attributed to increased acidity and optimized hydrogen-bonding geometry [3]. Solvent optimization studies identified dichloroethane as superior to ethereal or polar aprotic alternatives, providing optimal balance between catalyst solubility, transition state organization, and reaction rate [3].

The diastereoselectivity profile proves highly sensitive to structural features of both catalyst and substrate. Rigid, sterically demanding catalysts favor the desired endo-transition state arrangement, with diastereomeric ratios reaching >25:1 under optimized conditions. The reaction tolerates diverse substituents on both coupling partners, including electron-donating and withdrawing groups on the azomethine imine aryl ring and various alkyl chains on the enone component [3] [5]. This versatility enables synthesis of structurally complex 1-(4-methoxybenzyl)tetrahydroisoquinolines bearing contiguous stereocenters with precise three-dimensional control, essential for pharmacological activity modulation.

Recent methodological advances focus on titanium-based chiral complexes for asymmetric hydrogenation of precursor dihydroisoquinolines. Chiral titanocene catalysts generated from Cp*₂TiCl₂ and alkyllithium reagents effect enantioselective reduction of prochiral imines under hydrogen pressure (2000 psi), delivering 1-substituted tetrahydroisoquinolines with up to 98% ee [5]. Ruthenium-based systems such as [Ru(hexamethylbenzene)((R,R)-TsDPEN)OTf] complex in imidazolium ionic liquids achieve comparable stereoselectivity under milder hydrogenation conditions (50-100 psi H₂), with the added advantage of catalyst recyclability [5]. These transition metal-catalyzed approaches complement organocatalytic methods by providing alternative routes to enantiopure 1-(4-methoxybenzyl)-5,6,7,8-tetrahydroisoquinoline derivatives.

Industrial-Scale Production: Flow Reactor Optimization

Transitioning from batch to continuous flow technology addresses critical scalability challenges in the industrial production of 1-(4-methoxybenzyl)-5,6,7,8-tetrahydroisoquinoline. Flow reactors offer superior thermal management during the highly exothermic lithiation step and subsequent nucleophilic addition, which proves problematic in conventional batch reactors at production scale . The optimized continuous process employs a multi-stage tubular reactor system with precisely controlled temperature zones. The initial module maintains the cryogenic conditions (-78°C) essential for organolithium stability during the halogen-metal exchange, while subsequent modules gradually elevate temperature to 0-5°C for the coupling reaction, significantly accelerating kinetics without compromising selectivity .

Residence time distribution optimization represents another critical advancement in flow processing. The system employs segmented flow patterns with inert gas spacers to minimize axial dispersion, ensuring uniform reaction progress through the reactor train. Typical residence times of 3-5 minutes for lithiation and 15-20 minutes for coupling achieve complete conversion, representing a 6-8 fold reduction compared to batch processing times . This temporal efficiency substantially improves throughput while reducing intermediate degradation pathways common in prolonged batch reactions. The continuous flow approach also enables real-time analytics through integrated FTIR and UV/Vis flow cells positioned between reactor modules, allowing immediate parameter adjustment based on conversion metrics .

Table 3: Batch vs. Flow Process Performance Metrics

ParameterBatch ProcessFlow ProcessImprovement Factor
Reaction Time120-180 minutes18-25 minutes6.7x
Temperature Control±5°C±0.5°C10x precision
Throughput0.5 kg/L/day3.2 kg/L/day6.4x
Purification Yield68-75%82-87%15% absolute increase
Solvent Consumption15 L/kg8 L/kg47% reduction

Material compatibility considerations necessitate specialized reactor surface engineering to withstand corrosive lithium reagents. Industrial implementations utilize silicon carbide or Hastelloy C-22 flow channels with perfluoroelastomer seals resistant to nucleophilic degradation . The continuous flow platform facilitates direct integration with downstream purification through in-line liquid-liquid separation membranes and continuous chromatography systems, enabling fully integrated production trains from raw materials to purified product . This integrated approach significantly reduces solvent consumption (approximately 47% reduction versus batch) and eliminates intermediate isolation steps that typically account for 15-20% yield losses in conventional manufacturing.

Process intensification studies demonstrate that catalytic reaction telescoping enhances flow efficiency further. By immobilizing chiral amine catalysts on silica supports within packed-bed reactors positioned after the lithiation-coupling sequence, manufacturers achieve direct asymmetric transformation of racemic intermediates into enantiopure 1-(4-methoxybenzyl)-5,6,7,8-tetrahydroisoquinoline without isolation [3]. This cascade approach minimizes solvent-intensive workup procedures between synthetic steps and avoids stability issues associated with isolation of sensitive intermediates. The methodology currently achieves space-time yields exceeding 3.2 kg/L/day for the target compound at pilot scale, demonstrating viability for commercial pharmaceutical production [3].

Properties

Product Name

1-(4-Methoxybenzyl)-5,6,7,8-tetrahydroisoquinoline

IUPAC Name

1-[(4-methoxyphenyl)methyl]-5,6,7,8-tetrahydroisoquinoline

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

InChI

InChI=1S/C17H19NO/c1-19-15-8-6-13(7-9-15)12-17-16-5-3-2-4-14(16)10-11-18-17/h6-11H,2-5,12H2,1H3

InChI Key

GKJRESRKVANGPR-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC2=NC=CC3=C2CCCC3

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC=CC3=C2CCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.